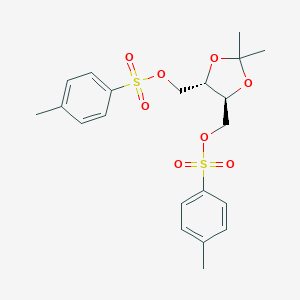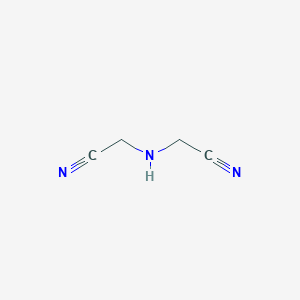
3-Fluoropropyl 4-methylbenzenesulfonate
概要
説明
3-Fluoropropyl 4-methylbenzenesulfonate (3-FPMS) is a synthetic chemical compound that has become increasingly important in the scientific research community. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. 3-FPMS is used in a variety of applications due to its unique properties, such as its low toxicity and wide range of solubility. It has been used in the synthesis of pharmaceuticals, in the production of pesticides and herbicides, and in the study of biochemical and physiological processes.
科学的研究の応用
1. Imaging Agents in Nuclear Medicine
3-Fluoropropyl 4-methylbenzenesulfonate has been utilized in the synthesis of radiolabeled compounds for nuclear medicine. Specifically, it has been used to develop (18)F-labelled metomidate analogues for adrenocortical imaging. These analogues have shown potential as imaging agents due to their high degree of specific adrenal binding and favorable organ uptake ratios, indicating their usefulness in identifying adrenal gland abnormalities (Erlandsson et al., 2009).
2. Organic Synthesis
The compound plays a significant role in organic synthesis. For example, it has been involved in the synthesis of various intermediates and derivatives. Such applications include the production of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) via a multi-step procedure, indicating the versatility of this compound in organic chemistry (Pan et al., 2020).
3. Structural and Spectroscopic Analysis
Studies have also been conducted on the structural and spectroscopic properties of related compounds like 4-methylbenzenesulfonate. These investigations, which include ab initio molecular orbital study and spectroscopic analysis, contribute to a deeper understanding of the molecular structure and characteristics of sulfonate derivatives, which is fundamental in various scientific research areas (Ristova et al., 1999).
4. Development of Multifunctional Drug Candidates
This compound has been involved in the development of novel drug candidates. For instance, its derivatives have been used in synthesizing compounds with multiple receptor binding affinities, indicating its potential in creating multifunctional treatments for neuropsychiatric and neurological disorders (Li et al., 2014).
生化学分析
Biochemical Properties
3-Fluoropropyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of fluorine-containing compounds, which are known to increase selectivity for certain enzymes . The interactions between this compound and biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving human hepatocellular carcinoma cells, this compound was found to affect cellular uptake and localization . These effects can lead to changes in cell function, including alterations in metabolic activity and gene expression profiles.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the fluorine atom in the compound can enhance selectivity for certain enzymes, such as COX-2, over others. This selectivity is crucial for minimizing side effects while retaining the desired biochemical activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme selectivity and reduced side effects. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution patterns are important for understanding the compound’s efficacy and potential side effects in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
特性
IUPAC Name |
3-fluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCKJIAEKJWSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422868 | |
| Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312-68-5 | |
| Record name | 1-Propanol, 3-fluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoroprop-1-yl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Fluoropropyl 4-methylbenzenesulfonate in the synthesis of the berberine derivative?
A1: In this study, this compound is used as an alkylating agent to introduce a fluoropropyl group to berberrubine. [] This reaction results in the formation of the target compound, [19F]HX-01, which is a fluorinated berberine derivative. [] You can find the paper here:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


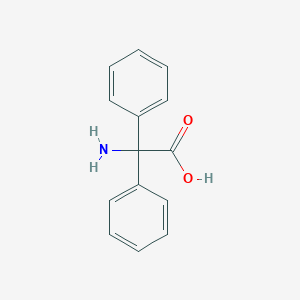
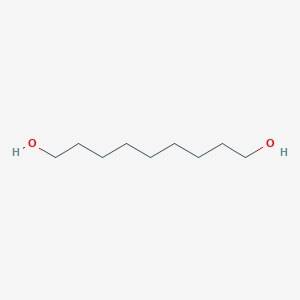

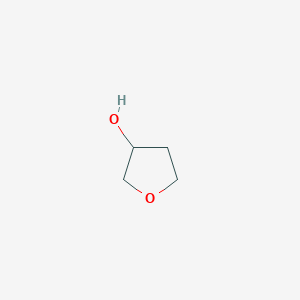
![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)
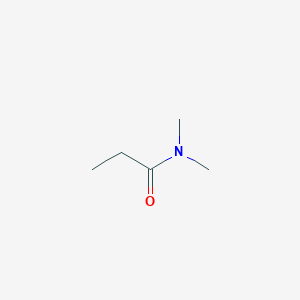
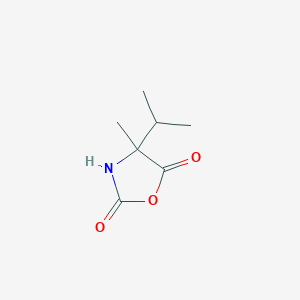
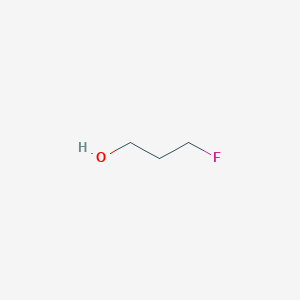
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
